(Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one
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Description
(Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one, also known as EMZ-1, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Structural Characterization : The compound has been studied for its synthesis and molecular structure. For example, a similar compound (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO) has been synthesized, and its crystal structure determined by X-ray diffraction. The structure was found to be significantly non-planar and exhibits intermolecular hydrogen bonds (Benhalima et al., 2011).
Molecular Docking and Antimicrobial Studies : Thiazole derivatives, including those similar to the queried compound, have been synthesized and evaluated for antimicrobial properties. These compounds were found effective against various bacteria, and molecular docking studies provided insights into their binding modes (Desai et al., 2022).
Biological and Anticancer Properties
- Potential Anticancer Properties : Compounds with structural similarities have been synthesized and evaluated for their potential as anticancer agents. Some derivatives demonstrated promising activities against various cancer cell lines, indicating the potential therapeutic use of such compounds in cancer treatment (Al-Mutabagani et al., 2021).
Photodynamic Therapy Applications
- Use in Photodynamic Therapy : Compounds related to (Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one have been studied for their potential in photodynamic therapy, particularly for the treatment of cancer. Their properties as photosensitizers are significant for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Anti-Inflammatory and Immunopharmacological Effects
- Immunopharmacological Effects : The compound has been investigated for its effects on macrophage migration and cytokine mRNA expression, particularly in the context of adjuvant-induced arthritis. It showed potential as an anti-inflammatory therapeutic agent (Ma et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition Applications : Derivatives of thiazolidinediones, similar to the compound , have been explored as corrosion inhibitors for metals, indicating their potential in industrial applications (Chaouiki et al., 2022).
properties
IUPAC Name |
(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-17-10-4-14(5-11-17)12-18-19(24)22-20(27-18)23-21-13-15-6-8-16(25-2)9-7-15/h4-11,13,18H,3,12H2,1-2H3,(H,22,23,24)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQPTUFNEXIVLO-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)OC)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)OC)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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